

# Milciclib Maleate Drug Profile

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## Compound Focus: Milciclib Maleate

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**Milciclib** (also known as PHA-848125AC or TZLS-201) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trk), controlling cell growth and malignant progression [1]. It is a potent, ATP-competitive inhibitor with a unique kinase inhibitory profile [2].

## Mechanism of Action and Primary Targets

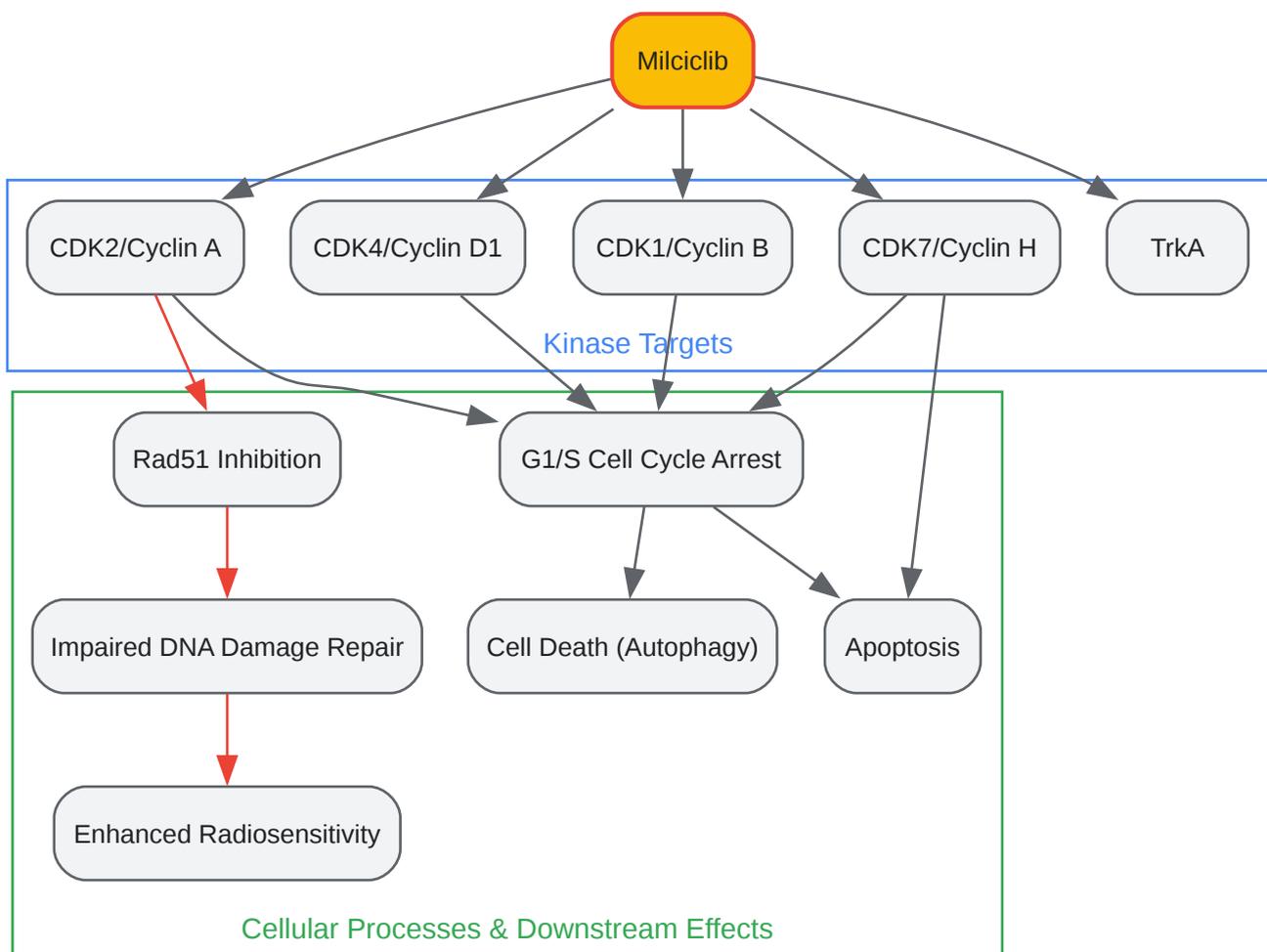
Milciclib is characterized as a **pan-CDK inhibitor**. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC<sub>50</sub>) values from cell-free assays [3].

Target Kinase	IC <sub>50</sub> Value
CDK2/Cyclin A	45 nM
TrkA	53 nM
CDK7/Cyclin H	150 nM
CDK4/Cyclin D1	160 nM
CDK5/p35	265 nM
CDK1/Cyclin B	398 nM

This multi-kinase inhibition leads to several downstream effects:

- **Cell Cycle Arrest:** Induces a concentration-dependent G1 phase arrest in sensitive cell lines by impairing phosphorylation of the retinoblastoma (Rb) protein, reducing cyclin A levels, and increasing p21[Cip1], p27[Kip1], and p53 expression [3].
- **Transcription Modulation:** Via CDK7 inhibition, it affects RNA polymerase II activity [2].
- **Apoptosis and Alternative Cell Death:** Can induce cell death, in some contexts through autophagy [3].

The following diagram illustrates the signaling pathways and biological processes affected by Milciclib:



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*Diagram of Milciclib's multi-kinase inhibition and its downstream effects on cell cycle, transcription, and DNA repair.*

## Clinical Development and Status

Milciclib has been evaluated in several clinical trials for advanced solid tumors. The developer, Tiziana Life Sciences, has reported positive Phase 2 data for specific indications [1].

### Key Clinical Trial Results

Trial Phase	Indication	Regimen	Key Efficacy Findings	Common Adverse Events
<b>Phase II</b> [2]	Thymic Carcinoma (TC) and B3 Thymoma	150 mg/day (7 days on/7 days off)	• 46.7% (14/30) 3-month PFS • Median PFS: 8.2 months	Nausea, asthenia, neutropenia (8.3% severe)     <b>Phase IIa</b> [1]
Sorafenib-resistant HCC	Monotherapy	• Median Time-to-Progression: 5.9 months	• Disease Stabilization: 57%	Diarrhea, nausea, fatigue, asthenia, retinal hemorrhage     <b>Phase I</b> [4]
Refractory Solid Tumors	Combined with Gemcitabine (1000 mg/m <sup>2</sup> )	• 1 Partial Response (NSCLC)	• 4 Long-term Disease Stabilizations (>6-14 months)	Neutropenia, thrombocytopenia

The recommended Phase II dose from the combination study with gemcitabine was **Milciclib 80 mg/m<sup>2</sup>/day** and **Gemcitabine 1000 mg/m<sup>2</sup>/day** [4].

**Current Status:** As of mid-2024, the highest development phase is **Phase II** for liver cancer and malignant thymoma. A Phase I/II trial for glioma was also identified, while development for malignant mesothelioma and general solid tumors appears to have no recent reports [5].

## Preclinical and Research Data

### In Vitro Activity

- **Cytotoxicity:** Milciclib demonstrated anti-proliferative effects in various cancer cell lines. In colorectal cancer (CRC) cells, IC<sub>50</sub> values were **0.275 µM for HCT-116** and **0.403 µM for RKO** cells based on cell viability after 72 hours [6].
- **Synergistic Effects:** Preclinical studies suggest Milciclib can reverse gemcitabine resistance, and combination with temozolomide (TMZ) showed additive or synergistic effects on cell growth in certain melanoma lines [3].

### In Vivo Efficacy

- In a preclinical A2780 human ovarian carcinoma xenograft model, Milciclib showed good efficacy and was well-tolerated upon repeated daily dosing [3].
- Treatment of K-Ras(G12D) mutant mice resulted in significant tumor growth inhibition accompanied by reduced cell membrane turnover [3].

## Recent Research and Experimental Insights

A key 2025 study investigated Milciclib as a potential **radiosensitizer** in colorectal cancer (CRC), providing detailed experimental methodology [6].

### Experimental Protocol: Assessing Radiosensitization In Vitro [6]

- **Cell Line Models:** Use parental (e.g., HCT116, DLD-1) and their derived radioresistant (RR) counterparts (e.g., HCT116RR, DLD-1RR). RR lines are established by repeated exposure to 2 Gy X-ray fractions.
- **Drug Treatment:** Prepare a 10 mM stock of Milciclib in DMSO. Use a working concentration (e.g., 400 nM) in culture media, ensuring final DMSO concentration does not exceed 0.1%.
- **Irradiation:** Irradiate cells using a clinical-grade irradiator (e.g., Precision X-RAD 225 machine). For clonogenic assays, use single doses (e.g., 0, 2, 4, 8 Gy).
- **Clonogenic Survival Assay:**
  - Seed cells in 6-well plates at densities adjusted for radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).
  - Pre-treat cells with Milciclib for a specified period (e.g., 2-24 hours) before irradiation.
  - After irradiation, replace with fresh drug-free medium 2 days post-irradiation.
  - Incubate for 2 weeks, fix cells with 4% paraformaldehyde, and stain with 0.1% crystal violet.
  - Count colonies containing >50 cells using software like ImageJ. Calculate the Sensitizer Enhancement Ratio (SER) to quantify radio-sensitization.
- **Key Mechanistic Investigation:** Analyze DNA damage repair by examining the inhibition of key repair proteins like **Rad51** via Western blotting.

## Conclusion and Future Directions

**Milciclib maleate** is a multi-targeted CDK inhibitor with a well-characterized safety profile and demonstrated clinical activity in specific advanced cancers like thymic malignancies and HCC. Recent preclinical research highlights its potential beyond monotherapy, particularly as a **radiosensitizer** in models of colorectal cancer by impairing DNA damage repair [6].

Future development may focus on:

- **Combination Therapies:** Leveraging its ability to reverse drug resistance (e.g., with gemcitabine) [4] [1].
- **Biomarker-Driven Patient Selection:** Exploring efficacy in patient subpopulations, such as those with KRAS mutations [1].
- **Overcoming Radioresistance:** Further clinical translation of its radiosensitizing properties could expand its utility in radiotherapy-treated cancers.

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